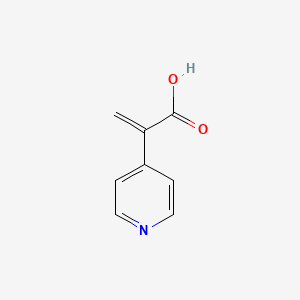

4-Pyridylacrylic acid

Description

Significance and Research Context of 4-Pyridylacrylic Acid

The significance of this compound in academic research stems primarily from its utility as a ligand in coordination chemistry and a reactive component in photochemistry. Its structure contains multiple coordination sites—the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group—which allows it to bind with metal ions in various modes. iucr.org This versatility is extensively exploited in the field of crystal engineering to construct coordination polymers and metal-organic frameworks (MOFs). nju.edu.cnacs.orgiitkgp.ac.in

Researchers utilize this compound to create supramolecular structures with specific topologies and properties. For example, it has been used as a bridging ligand to assemble an unprecedented 8-fold interpenetrating diamondoid-like coordination polymer with copper(I) ions. scispace.comfigshare.com The resulting coordination polymers can exhibit interesting properties, such as fluorescence or the ability to act as stable frameworks. scispace.comrsc.org

Another key area of research is the solid-state photochemical behavior of this compound. Under UV irradiation, the acrylic acid moiety can undergo a [2+2] cycloaddition reaction. acs.orgresearchgate.net This reactivity is highly dependent on the packing of the molecules in the crystal lattice. Scientists have demonstrated that by forming salts of this compound, it is possible to control the molecular arrangement and thus stereoselectively synthesize specific cyclobutane (B1203170) derivatives. researchgate.netgoogle.co.ilresearchgate.net This approach is a cornerstone of solid-state synthesis and crystal engineering. researchgate.net The compound has also been used to modify biopolymers like chitosan, imparting photo-active properties that allow for cross-linking under UV light. researchgate.net Its potential applications are being explored in materials science, pharmaceuticals, and agrochemicals. ontosight.ai

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Functional Groups | Pyridine Ring, Acrylic Acid |

| Primary Synthesis Method | Knoevenagel-Doebner condensation of 4-pyridinecarboxaldehyde (B46228) and malonic acid ontosight.aicore.ac.uk |

| Key Research Areas | Coordination Polymers, Crystal Engineering, Photochemistry, Supramolecular Chemistry nju.edu.cnacs.orgacs.org |

Historical Perspective of Scholarly Investigations on this compound

Scholarly interest in pyridine-based compounds is not new. Broader research into pyridinecarboxylic acids and their derivatives gained momentum in the mid-20th century, notably with investigations into their potential antitubercular activity in the 1950s. nih.gov This foundational work on related structures paved the way for the exploration of more complex pyridine derivatives like this compound.

The specific study of the solid-state behavior of compounds like this compound can be traced back to the foundational principles of topochemistry and crystal engineering. Seminal work in the 1960s on the photochemistry of heterocyclic analogues of trans-cinnamic acid provided a critical understanding of how crystal packing directs the outcome of solid-state reactions. researchgate.net These early investigations established that molecules like β-3-pyridylacrylic acid (an isomer) could dimerize upon irradiation, a behavior dictated by the crystal lattice. researchgate.net

A significant surge in research focusing on this compound as a ligand in coordination chemistry occurred in the early 2000s. Studies from this period detailed its use in constructing novel and highly stable copper(I)-olefin coordination polymers. nju.edu.cnrsc.org A notable 2003 publication described the synthesis of an unprecedented 8-fold interpenetrating diamondoid-like coordination polymer using this compound and copper(I), highlighting its capacity to form complex and robust supramolecular architectures. scispace.comfigshare.com Subsequent research has continued to build on these foundations, exploring its use with various metal ions and in the formation of diverse polymeric structures, including polymorphs and frameworks based on polyoxometalates. rsc.org Modern investigations continue to refine the use of its photochemical reactivity, employing anion control in its salts to achieve highly stereoselective synthesis of cyclobutane derivatives through [2+2] cycloaddition reactions. google.co.ilresearchgate.net

Table 2: Timeline of Key Research Milestones for this compound and Related Compounds

| Period | Research Focus | Key Findings |

|---|---|---|

| 1950s | General Pyridinecarboxylic Acid Derivatives | Investigation of antitubercular properties of related pyridine compounds. nih.gov |

| 1960s | Solid-State Photochemistry | Foundational studies on the photodimerization of cinnamic acid analogues, establishing the principles of topochemical control. researchgate.net |

| Early 2000s | Coordination Chemistry & Crystal Engineering | Synthesis of novel, stable copper(I)-olefin complexes and unprecedented 8-fold interpenetrating coordination polymers. nju.edu.cnscispace.comfigshare.comrsc.org |

| 2010s-Present | Stereoselective Synthesis & Advanced Materials | Use of salt formation and anion control to direct solid-state [2+2] cycloaddition reactions; modification of polymers like chitosan. researchgate.netgoogle.co.ilacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-pyridin-4-ylprop-2-enoic acid |

InChI |

InChI=1S/C8H7NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-5H,1H2,(H,10,11) |

InChI Key |

UOMVTSKUYLDFKD-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=NC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridylacrylic Acid

Established Synthetic Pathways

The synthesis of 4-Pyridylacrylic acid is predominantly achieved through well-documented chemical reactions, with the Knoevenagel-Doebner condensation being the most prominent and efficient method. Multi-step approaches, often starting from more basic pyridine (B92270) derivatives, are also employed to generate the necessary precursors for the final condensation step.

Knoevenagel-Doebner Condensation and its Application to this compound Synthesis

The Knoevenagel-Doebner condensation is a cornerstone in the synthesis of this compound. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by decarboxylation. In the context of this compound synthesis, the specific reactants are 4-pyridinecarboxaldehyde (B46228) and malonic acid. researchgate.netnih.gov The reaction is typically carried out in the presence of a basic catalyst, with pyridine often serving the dual role of catalyst and solvent. nih.gov

The general mechanism involves the deprotonation of malonic acid by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of 4-pyridinecarboxaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation to yield the final product, (E)-3-(pyridin-4-yl)acrylic acid. nih.gov A notable advantage of this method is its high efficiency and yield. For instance, a reported synthesis involving the reaction of 4-pyridinecarboxaldehyde and malonic acid in refluxing pyridine for three hours resulted in a remarkable yield of 97.9%. nih.gov

Multi-Step Synthetic Approaches for this compound

While the Knoevenagel-Doebner condensation provides a direct route to this compound from 4-pyridinecarboxaldehyde, multi-step syntheses are often necessary when starting from more fundamental precursors like 4-picoline. A common multi-step approach involves the initial conversion of 4-picoline into 4-pyridinecarboxaldehyde, which then serves as the substrate for the final condensation reaction.

A patented method outlines a four-step process for the synthesis of 4-pyridinecarboxaldehyde from 4-picoline: google.com

Oxidation: 4-picoline is oxidized under acidic conditions to produce 4-pyridine N-oxide.

Acylation and Rearrangement: The resulting 4-pyridine N-oxide is treated with acetic anhydride, leading to acylation and rearrangement to form 4-acetoxymethylpyridine.

Hydrolysis: The 4-acetoxymethylpyridine is then hydrolyzed to yield 4-pyridinemethanol (B147518).

Oxidation: Finally, 4-pyridinemethanol is oxidized to afford 4-pyridinecarboxaldehyde.

This multi-step sequence effectively transforms a simple starting material into the key aldehyde required for the subsequent Knoevenagel-Doebner condensation to produce this compound.

Catalysis in this compound Synthesis

Catalysis is a critical component in the efficient synthesis of this compound, particularly within the framework of the Knoevenagel-Doebner reaction. The choice of catalyst can significantly influence reaction rates and yields.

In the Doebner modification of the Knoevenagel reaction, pyridine is a commonly used solvent that also functions as a basic catalyst. nih.gov It facilitates the deprotonation of malonic acid, a key step in initiating the condensation. Often, a catalytic amount of a stronger base, such as piperidine (B6355638), is added to enhance the reaction rate. bnl.gov The catalytic cycle involves the amine base abstracting a proton from the active methylene group of malonic acid, thereby generating the nucleophile that attacks the aldehyde.

While pyridine and piperidine are the most frequently cited catalysts for this transformation, the broader field of Knoevenagel condensations has explored a variety of catalysts. However, for the specific synthesis of this compound, the pyridine/piperidine system remains the most established and effective catalytic approach.

Optimization of Reaction Parameters and Yields in this compound Production

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that are often manipulated include temperature, reaction time, and the stoichiometry of the reactants and catalysts.

In a well-documented, high-yield synthesis of this compound via the Knoevenagel-Doebner condensation, specific conditions were employed to achieve a 97.9% yield. nih.gov The reaction was conducted by refluxing a mixture of 4-pyridinecarboxaldehyde and malonic acid in pyridine for a duration of three hours. This indicates that elevated temperatures and a sufficient reaction time are beneficial for driving the reaction to completion.

The table below summarizes the optimized reaction parameters from a literature procedure that resulted in a high yield of this compound. nih.gov

| Parameter | Condition |

|---|---|

| Aldehyde | 4-Pyridinecarboxaldehyde |

| Active Methylene Compound | Malonic Acid |

| Solvent/Catalyst | Pyridine |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Reported Yield | 97.9% |

Scalability and Industrial Relevance of this compound Synthesis

The scalability of a synthetic route is a critical factor for its industrial relevance. The primary method for synthesizing this compound, the Knoevenagel-Doebner condensation, is a well-established and scalable reaction in the chemical industry. The use of relatively inexpensive and readily available starting materials such as 4-pyridinecarboxaldehyde and malonic acid further enhances its industrial viability.

The industrial relevance of this compound is underscored by its applications in various fields. It is utilized as a ligand in the construction of coordination polymers and metal-organic frameworks. researchgate.netnih.gov Furthermore, pyridyl-acrylic acid esters have been patented for their use as fungicides in agriculture. googleapis.com The incorporation of this compound into polymers can impart specific properties, such as in the synthesis of pyridine-grafted copolymers with antimicrobial and fluorescence applications. mdpi.com This demand from the materials science, agricultural, and polymer industries necessitates efficient and scalable synthetic methodologies. While specific details of large-scale industrial production of this compound are not extensively published, the robustness and high yield of the Knoevenagel-Doebner condensation suggest its suitability for such purposes.

Advanced Structural Characterization and Solid State Studies of 4 Pyridylacrylic Acid

Crystallographic Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For 4-pyridylacrylic acid, crystallographic analysis, particularly through single-crystal X-ray diffraction, provides definitive insights into its molecular structure, conformation, and the forces governing its crystal packing.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that reveals detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu Studies on (E)-3-(pyridin-4-yl)acrylic acid have successfully determined its crystal structure. The compound crystallizes as prismatic, colorless crystals in the triclinic space group P-1. iucr.orgresearchgate.netnih.gov The asymmetric unit contains one molecule of this compound. iucr.orgnih.govnih.gov Detailed crystallographic data obtained at a temperature of 291 K are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₂ |

| Formula Weight | 149.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6279 (15) |

| b (Å) | 7.3272 (12) |

| c (Å) | 8.2308 (15) |

| α (°) | 67.271 (17) |

| β (°) | 83.403 (17) |

| γ (°) | 73.006 (17) |

| Volume (ų) | 352.57 (13) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.405 |

The conformation of a molecule, or the spatial arrangement of its atoms, can significantly influence its packing in the crystal lattice and its interactions with neighboring molecules. researchgate.net In the crystalline state, this compound adopts an almost planar structure. iucr.orgnih.govnih.gov The molecule features an E-configuration about the C=C double bond of the acrylic acid moiety. researchgate.netnih.govnih.gov The planarity of the molecule is quantified by the C8—C4—C3—C2 torsion angle, which has been determined to be -6.1 (2)°. iucr.orgresearchgate.netnih.gov This near-planarity facilitates efficient molecular packing and maximizes supramolecular interactions within the crystal.

Supramolecular Interactions and Crystal Engineering of this compound

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state structures with desired properties. iucr.org this compound is a valuable molecule in this field due to its capacity to act as both a hydrogen-bond donor (from the carboxylic acid group) and acceptor (at the pyridine (B92270) nitrogen and carbonyl oxygen), enabling the formation of complex and robust supramolecular networks. iucr.org

Hydrogen bonds are the dominant intermolecular interactions governing the crystal structure of this compound. A strong, charge-assisted O—H⋯N hydrogen bond is formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. iucr.orgresearchgate.netnih.gov These strong interactions link the molecules into chains that propagate along the iucr.org crystallographic direction. iucr.orgresearchgate.netnih.gov

Furthermore, these primary chains are interconnected by weaker C—H⋯O hydrogen bonds. iucr.orgresearchgate.netnih.gov These interactions form a specific centrosymmetric homosynthon with the graph-set notation R²₂(14), which links the adjacent chains along the direction. iucr.orgresearchgate.netnih.gov The combination of these hydrogen bonds creates a stable, higher-dimensional network. The geometric details of these key hydrogen bonds are provided below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···N1 | 0.99 (3) | 1.63 (3) | 2.6147 (18) | 177 (3) |

| C5—H5···O2 | 0.93 | 2.57 | 3.336 (2) | 140 |

D = donor atom; H = hydrogen atom; A = acceptor atom.

In addition to hydrogen bonding, π–π stacking interactions play a crucial role in the three-dimensional assembly of the this compound crystal structure. researchgate.netnih.gov The planar aromatic pyridine rings and the acrylic acid groups engage in these non-covalent interactions. Specifically, slipped π–π stacking interactions are observed between adjacent pyridine rings with a separation distance of 3.8246 (10) Å. iucr.org Additionally, π–π stacking interactions occur between the acrylic double bonds (C2=C3) of neighboring molecules at a distance of 3.4322 (10) Å. iucr.org These stacking interactions, together with the hydrogen bonding network, contribute to the formation of a stable and compact three-dimensional supramolecular architecture. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgnih.gov For this compound, this analysis confirms the nature and relative importance of the various non-covalent contacts. The Hirshfeld surface mapped over the normalized contact distance (dnorm) shows distinct red spots, which indicate the strongest intermolecular interactions, corresponding to the O—H⋯N hydrogen bonds. iucr.orgnih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 36.2 |

| O···H/H···O | 27.8 |

| C···H/H···C | 10.7 |

| N···H/H···N | 8.7 |

Spectroscopic Approaches for Structural Elucidation of 4 Pyridylacrylic Acid

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 4-Pyridylacrylic acid displays a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups: the pyridine (B92270) ring, the carbon-carbon double bond (alkene), and the carboxylic acid.

The carboxylic acid group gives rise to several distinct and easily identifiable peaks. A very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration produces a strong, sharp absorption peak, generally appearing in the range of 1760-1690 cm⁻¹. libretexts.org Furthermore, the C-O stretch and O-H bend are visible in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. libretexts.org

The acrylic moiety introduces vibrations associated with the C=C double bond and vinylic C-H bonds. The C=C stretching vibration usually appears as a medium intensity band around 1640-1620 cm⁻¹. The vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹, a region that helps distinguish them from aliphatic C-H stretches. vscht.czmasterorganicchemistry.com

The 4-substituted pyridine ring contributes its own set of characteristic vibrations. These include C-H stretching absorptions in the 3100-3000 cm⁻¹ range. vscht.cz In-ring C-C and C-N stretching vibrations produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region. libretexts.orgresearchgate.net Specific C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can also be indicative of the substitution pattern on the aromatic ring. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Alkene | C=C Stretch | ~1630 | Medium |

| Pyridine Ring | C-C and C-N Stretch | 1600 - 1585 | Medium |

| Pyridine Ring | C-C and C-N Stretch | 1500 - 1400 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Aromatic/Vinylic | C-H Stretch | 3100 - 3000 | Medium-Weak |

This compound possesses both a basic site (the pyridine nitrogen) and an acidic site (the carboxylic acid), making it capable of existing as a zwitterion, particularly in the solid state or in polar solvents. IR spectroscopy is an effective tool for identifying this charge-separated form.

The formation of a zwitterion involves the transfer of a proton from the carboxylic acid to the pyridine nitrogen. This internal acid-base reaction results in significant and predictable changes in the IR spectrum. The most notable change is the disappearance of the broad O-H stretching band (3300-2500 cm⁻¹) and the C=O stretching band (1760-1690 cm⁻¹) characteristic of the carboxylic acid.

In their place, new absorption bands appear. The protonation of the pyridine nitrogen gives rise to N⁺-H stretching bands. The deprotonation of the carboxylic acid forms a carboxylate anion (COO⁻), which exhibits two characteristic stretching vibrations: a strong, asymmetric stretch typically between 1610-1550 cm⁻¹ and a weaker, symmetric stretch between 1420-1300 cm⁻¹. The presence of these carboxylate bands, coupled with the absence of the standard carboxylic acid absorptions, provides strong evidence for the zwitterionic form of the molecule.

Furthermore, IR spectroscopy can reveal details about intermolecular interactions, such as hydrogen bonding. The broadness of the O-H stretch in the non-zwitterionic form is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid groups, which form stable dimers. In the zwitterionic form, strong hydrogen bonds can exist between the pyridinium (B92312) N⁺-H group and the carboxylate oxygen atoms of neighboring molecules, influencing the position and shape of their respective absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum can be divided into three main regions: the aromatic region for the pyridine protons, the vinylic region for the acrylic protons, and the downfield region for the carboxylic acid proton.

The two protons on the pyridine ring ortho to the nitrogen (H-2 and H-6) are chemically equivalent due to symmetry, as are the two protons meta to the nitrogen (H-3 and H-5). This results in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets in the aromatic region (typically δ 8.7-7.4 ppm). The protons closer to the electronegative nitrogen atom (H-2, H-6) are more deshielded and appear further downfield compared to the H-3 and H-5 protons.

The two protons of the acrylic double bond (H-α and H-β) are chemically distinct and couple to each other. They appear as two doublets in the vinylic region (δ 7.7-6.5 ppm). The magnitude of the coupling constant (J) between these two protons is indicative of the geometry of the double bond. For the trans isomer, which is generally more stable, a large coupling constant of approximately 16 Hz is expected. chemicalbook.com

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above δ 12.0 ppm. chemicalbook.comsatelliteinter.com Its broadness is due to chemical exchange with residual water or other exchangeable protons in the solvent.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >12.0 | Broad Singlet | - |

| H-2, H-6 (Pyridyl) | ~8.7 | Doublet | ~6.0 |

| H-β (Vinylic) | ~7.7 | Doublet | ~16.0 |

| H-3, H-5 (Pyridyl) | ~7.5 | Doublet | ~6.0 |

| H-α (Vinylic) | ~6.6 | Doublet | ~16.0 |

A proton-decoupled ¹³C NMR spectrum of this compound shows a single peak for each unique carbon atom. Due to the molecule's symmetry, there are six distinct carbon signals: one for the carbonyl carbon, four for the pyridine ring carbons, and two for the vinylic carbons.

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded and appears furthest downfield, typically in the range of δ 165-185 ppm. libretexts.orgchemguide.co.uk The carbons of the pyridine ring and the double bond appear in the δ 150-120 ppm range. oregonstate.edu The quaternary carbon of the pyridine ring (C-4), which is attached to the acrylic group, is often identifiable by its lower intensity compared to the protonated carbons. The carbons adjacent to the nitrogen (C-2, C-6) are typically the most downfield among the ring carbons due to the electronegativity of the nitrogen atom. The vinylic carbons (C-α and C-β) will also have distinct chemical shifts within this region. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 175 |

| C-2, C-6 (Pyridyl) | ~150 |

| C-4 (Pyridyl) | ~145 |

| C-β (Vinylic) | ~140 |

| C-3, C-5 (Pyridyl) | ~122 |

| C-α (Vinylic) | ~120 |

For complex analogs or to unambiguously confirm the structure of this compound itself, two-dimensional (2D) NMR experiments are invaluable. These techniques reveal correlations between nuclei, providing a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. sdsu.edu In a COSY spectrum of a this compound analog, cross-peaks would be observed between the vinylic protons H-α and H-β, confirming their three-bond (vicinal) coupling. Similarly, cross-peaks would connect adjacent protons on the pyridine ring, confirming the ring's substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbons. iupac.org Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings, typically over two or three bonds. iupac.org HMBC is particularly powerful for connecting different parts of a molecule that are not directly linked by proton-proton coupling. For a this compound analog, an HMBC spectrum would show a crucial correlation between the vinylic proton H-β and the pyridine ring carbon C-4, definitively establishing the connection point between the acrylic acid side chain and the pyridine ring. Correlations from the vinylic protons to the carbonyl carbon would also be observed, confirming the structure of the acrylic acid moiety. youtube.com

Solvent Effects on Spectroscopic Signatures of this compound

The spectroscopic properties of a molecule can be significantly influenced by its surrounding solvent environment. These solvent-solute interactions can alter the electronic distribution and vibrational energies of the molecule, leading to shifts in spectroscopic signals. This phenomenon is particularly relevant for a molecule like this compound, which possesses both hydrogen-bond donor (carboxylic acid) and acceptor (pyridine nitrogen, carbonyl oxygen) sites, as well as a polarizable π-system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are sensitive to the solvent. washington.edu The polarity, anisotropy, and hydrogen-bonding capability of the solvent can alter the local electronic environment of the nuclei, causing their resonance signals to shift. gmu.edu For this compound, changing the solvent is expected to have a noticeable effect on the chemical shifts of the vinyl protons, the aromatic protons of the pyridine ring, and the acidic proton of the carboxyl group.

For instance, in proton-donating (protic) solvents, the chemical shift of the pyridine nitrogen-adjacent protons may shift downfield due to hydrogen bonding. Similarly, the acidic proton of the carboxylic acid group will readily exchange with deuterium (B1214612) in deuterated protic solvents like methanol-d₄ or D₂O, often leading to the disappearance of its signal. gmu.edu In aprotic polar solvents like DMSO-d₆, this proton is typically observed as a broad singlet at a downfield chemical shift. researchgate.net The chemical shifts of the vinyl protons are also expected to be influenced by the solvent's polarity due to changes in the polarization of the conjugated π-system.

Interactive Data Table: Expected ¹H-NMR Chemical Shift Variations of this compound in Different Solvents

| Proton | Expected Shift in CDCl₃ (δ, ppm) | Expected Shift in DMSO-d₆ (δ, ppm) | Expected Shift in CD₃OD (δ, ppm) | Rationale for Shift |

| Carboxylic Acid (-COOH) | ~12-13 (broad) | ~12-13 (broad) | Not observed (exchange) | Hydrogen bonding and exchange with solvent. |

| Vinyl (-CH=CH-) | ~6.5-7.8 | ~6.6-7.9 | ~6.7-8.0 | Solvent polarity affects the conjugation of the π-system. |

| Pyridyl (α to N) | ~8.6-8.8 | ~8.7-8.9 | ~8.8-9.0 | Hydrogen bonding with the pyridine nitrogen deshields adjacent protons. |

| Pyridyl (β to N) | ~7.3-7.5 | ~7.4-7.6 | ~7.5-7.7 | General solvent polarity effects. |

Note: The chemical shift values are approximate and can be influenced by concentration and temperature. washington.edu

Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum are also subject to solvent effects. researchgate.net For this compound, the most significant solvent-induced shifts are expected for the O-H stretching vibration of the carboxylic acid and the C=O stretching vibration of the carbonyl group. In non-polar solvents, the O-H stretch is typically observed as a broad band in the 2500-3300 cm⁻¹ region due to intermolecular hydrogen bonding (dimerization). In polar, hydrogen-bond accepting solvents, this band may sharpen and shift as the solute-solvent hydrogen bonds replace the solute-solute interactions.

The C=O stretching frequency, typically appearing around 1700-1725 cm⁻¹ for a conjugated acid, is also sensitive to the solvent environment. spectroscopyonline.com Hydrogen bonding to the carbonyl oxygen by a protic solvent will decrease the double-bond character of the C=O bond, resulting in a shift to a lower wavenumber (a red shift). Conversely, increasing solvent polarity can also influence the vibrational frequency of the C=C double bond and the pyridine ring vibrations.

Mass Spectrometry for Molecular Structure Confirmation of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound. For this compound (C₈H₇NO₂), the calculated monoisotopic mass is 149.0477 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would therefore be expected at a mass-to-charge ratio (m/z) of 149. The presence of this peak confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. chemguide.co.uk The molecular ion of this compound is energetically unstable and can break apart into smaller, more stable fragments. chemguide.co.uk The fragmentation pathways can be predicted based on the functional groups present in the molecule.

Common fragmentation patterns for carboxylic acids include:

Loss of a hydroxyl radical (•OH): This results in an [M-17]⁺ peak at m/z 132.

Loss of a carboxyl radical (•COOH): This leads to an [M-45]⁺ peak at m/z 104. libretexts.org

Other plausible fragmentations for this compound include:

Cleavage of the bond between the vinyl group and the pyridine ring: This could lead to the formation of a pyridyl cation or a fragment containing the acrylic acid moiety.

Loss of carbon monoxide (CO): This is a common fragmentation pathway for aromatic carbonyl compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 149 | [C₈H₇NO₂]⁺• | - |

| 132 | [C₈H₆NO]⁺ | •OH |

| 104 | [C₇H₆N]⁺ | •COOH |

| 78 | [C₅H₄N]⁺ | C₃H₃O₂• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure of this compound

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. vlabs.ac.in The absorption of ultraviolet or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The conjugated system, which includes the pyridine ring and the acrylic acid moiety, is the primary chromophore responsible for UV absorption.

The key electronic transitions expected for this compound are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net Due to the extended conjugation in this compound, these transitions are expected to be intense and occur at longer wavelengths.

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. rsc.org These transitions are typically less intense than π → π* transitions.

The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths or red shift) because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity, particularly in protic solvents, often results in a hypsochromic shift (a shift to shorter wavelengths or blue shift). This is because the non-bonding electrons are stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λₘₐₓ) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected λₘₐₓ (nm) | Predominant Transition | Expected Shift |

| Hexane | 1.89 | ~280-290 | π → π | Reference |

| Chloroform | 4.81 | ~290-305 | π → π | Bathochromic |

| Ethanol (B145695) | 24.55 | ~295-310 | π → π | Bathochromic |

| Water | 80.10 | ~300-315 | π → π | Bathochromic |

Note: The λₘₐₓ values are illustrative and based on the expected behavior of similar conjugated systems. colostate.edu

Coordination Chemistry of 4 Pyridylacrylic Acid

Ligand Design and Coordination Modes of 4-Pyridylacrylic Acid

This compound is considered a highly valuable ligand for constructing coordination compounds due to its structural characteristics. nih.gov It possesses multiple coordination sites, which facilitate the formation of higher-dimensional structures. nih.gov Furthermore, its versatile coordination modes enable the creation of different architectures. nih.gov The molecule consists of a pyridine (B92270) ring fused to acrylic acid, resulting in an almost planar structure with an E-configuration about the double bond. nih.govresearchgate.net

The pyridyl nitrogen and the carboxylate group are the primary sites for coordination with metal ions. The ligand can coordinate to metal centers in several ways:

Monodentate: Coordination through the pyridyl nitrogen atom.

Bidentate: Coordination through both oxygen atoms of the carboxylate group.

Bridging: The ligand can bridge two metal centers, either through the pyridyl and carboxylate groups or through the carboxylate group alone.

This versatility in coordination allows for the formation of a wide range of structures, from discrete molecules to one-, two-, and three-dimensional coordination polymers. nih.govacs.org The specific coordination mode adopted depends on various factors, including the metal ion, the counter-anion, and the reaction conditions.

Formation of Metal-Organic Complexes and Coordination Polymers with this compound

The ability of this compound to bridge metal centers through its pyridyl and carboxylate groups plays a crucial role in the formation of stable coordination polymers. acs.org

Hydrothermal reactions involving this compound and copper(I) chloride have yielded novel and highly stable 3-D copper(I)-olefin dimers. acs.orgnih.gov In these structures, hydrogen bonds are key to stabilizing the supramolecular system and forming the 3-D networks. acs.orgnih.gov The resulting complexes can have the general formula [(4-H₂PYA)₂Cu⁺₂Cl₄(I)]n. acs.orgnih.gov In many stable olefin-Cu(I) coordination polymers, the bridging of carboxylate and pyridyl groups is essential for the stability of the supramolecular systems. acs.org

| Complex | Dimensionality | Key Structural Features |

|---|---|---|

| [(4-H₂PYA)₂Cu⁺₂Cl₄(I)]n | 3-D | Copper(I)-olefin dimer, stabilized by hydrogen bonds |

While specific research on this compound with tin is not extensively detailed in the provided results, the coordination chemistry of tin with related pyridine and carboxylate-containing ligands provides insight into potential structures. Tin(IV) complexes often exhibit a preference for a six-coordinate geometry, with two trans axial ligands. The oxophilic nature of the Sn(IV) center suggests that it readily forms stable complexes with carboxylate ligands. It is plausible that this compound could coordinate to tin centers, forming monomeric or polymeric structures, potentially with interesting geometries such as distorted pentagonal bipyramidal. nih.gov

Role of Intermolecular Interactions in Coordination Architectures of this compound

Intermolecular interactions, particularly hydrogen bonding and π–π stacking, play a significant role in the final architecture of coordination compounds involving this compound. nih.govresearchgate.net In the crystal structure of this compound itself, strong O—H⋯N interactions link molecules to form chains. researchgate.net These chains are further connected by weak C—H⋯O interactions, and π–π stacking interactions contribute to the formation of the three-dimensional structure. nih.govresearchgate.net

Electrochemical Investigations of this compound Coordination Compounds

The electrochemical properties of coordination compounds derived from this compound have been investigated, particularly for copper(I) complexes. acs.orgnih.gov Cyclic voltammetry studies of complexes such as [(4-H₂PYA)₂Cu(I)₂Cl₄]n show one oxidation peak and a similar cathodic wave. acs.org The anodic peak is attributed to the oxidation of the metal centers in the complexes. acs.org The single oxidation peak suggests that the metal centers within the complex are in a similar local coordination environment. acs.org

| Complex | Anodic Peak Potential (mV at 100 mV/s) | Observation |

|---|---|---|

| [(4-H₂PYA)₂Cu(I)₂Cl₄]n | -278 | Single oxidation peak indicating similar coordination environments for the metal centers |

Synthesis and Study of Derivatives and Analogs of 4 Pyridylacrylic Acid

Design and Synthesis of 4-Pyridylacrylic Acid Derivatives

The synthesis of derivatives based on the this compound scaffold involves a series of chemical transformations aimed at introducing new functional groups and heterocyclic rings. These modifications are designed to systematically alter the physicochemical properties of the parent molecule.

Hydrazide Derivatives of this compound

The synthesis of this compound hydrazide serves as a crucial first step for the creation of further derivatives. This is typically achieved through the reaction of an ester of this compound with hydrazine (B178648) hydrate (B1144303). For instance, the corresponding ethyl or methyl ester can be refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield the desired hydrazide.

Following the formation of the hydrazide, further derivatization can be carried out. For example, reacting the hydrazide with various substituted arylsulphonyl chlorides or benzoyl chlorides can produce a range of novel hydrazide derivatives. These reactions are often performed in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting compounds can be purified by recrystallization.

A general synthetic scheme is as follows:

Esterification: this compound is converted to its methyl or ethyl ester.

Hydrazinolysis: The ester is reacted with hydrazine hydrate to form 4-pyridylacryloyl hydrazide.

Derivatization: The hydrazide is reacted with various electrophiles like acid chlorides or sulfonyl chlorides to obtain the final derivatives.

Oxadiazole Derivatives Incorporating this compound Moiety

The 1,3,4-oxadiazole (B1194373) ring is a common target in medicinal chemistry. The synthesis of oxadiazole derivatives from this compound typically proceeds through the 4-pyridylacryloyl hydrazide intermediate. A common method involves the cyclodehydration of a diacylhydrazine precursor.

The general synthetic route can be summarized as:

Formation of Hydrazide: this compound is converted to 4-pyridylacryloyl hydrazide as described previously.

Acylation: The hydrazide is then reacted with a carboxylic acid or acid chloride to form a 1,2-diacylhydrazine.

Cyclization: The diacylhydrazine is subjected to cyclodehydration using a variety of reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.netopenmedicinalchemistryjournal.com

Alternatively, oxidative cyclization of hydrazones, formed by the condensation of the hydrazide with an aldehyde, can also lead to the formation of the oxadiazole ring. biointerfaceresearch.com

Benzimidazole (B57391) Derivatives Derived from this compound

Benzimidazole derivatives can be synthesized by the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. nih.govsemanticscholar.orgresearchgate.net In the context of this compound, the Phillips-Ladenburg reaction is a common approach.

The synthesis generally involves:

Reaction of o-phenylenediamine with this compound: A mixture of a substituted or unsubstituted o-phenylenediamine and this compound is heated in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid. semanticscholar.org

Cyclization: The initial condensation is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

The reaction conditions, such as temperature and catalyst, can be optimized to improve the yield of the desired 2-(2-(pyridin-4-yl)vinyl)-1H-benzo[d]imidazole derivative.

Structure-Property Relationship Studies in this compound Derivative Series

Structure-property relationship (SPR) studies are essential for understanding how the chemical structure of a molecule influences its physical, chemical, and biological properties. For derivatives of this compound, these studies often focus on how modifications to the core structure affect properties such as crystallinity, solubility, and electronic characteristics.

The nature and position of substituents on the aromatic rings of these derivatives also play a crucial role. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, which in turn can affect its reactivity and spectroscopic behavior.

Table 1: Comparison of Structural Features and Potential Property Implications

Influence of Substituents on Molecular Properties of this compound Analogs

The properties of this compound analogs can be finely tuned by the introduction of various substituents on the pyridine (B92270) ring or other parts of the molecule. These substituents can exert their influence through a combination of electronic and steric effects.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can increase the electron density in the π-system of the molecule. This can lead to a red shift (bathochromic shift) in the UV-Vis absorption spectra and may enhance fluorescence quantum yields in fluorescent analogs.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density. This often results in a blue shift (hypsochromic shift) in the absorption spectra and can influence the acidity of protons in the molecule.

Steric Effects: Bulky substituents can influence the conformation of the molecule by restricting the rotation around single bonds. This can affect the planarity of the molecule, which in turn has a significant impact on its photophysical properties. For instance, a loss of planarity can disrupt π-conjugation, leading to changes in absorption and emission wavelengths.

Computational studies, such as Density Functional Theory (DFT), are often employed to predict and rationalize the effects of substituents on molecular properties like HOMO-LUMO energy gaps, dipole moments, and electronic transition energies. These theoretical calculations provide valuable insights that complement experimental findings.

Table 2: Predicted Influence of Substituent Type on Molecular Properties

Computational and Theoretical Chemistry Studies of 4 Pyridylacrylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules like 4-pyridylacrylic acid. These calculations can predict electronic properties, analyze intermolecular forces, and simulate spectroscopic data.

Detailed quantum chemical studies focusing specifically on the electronic structure and bonding of this compound, including analyses such as Natural Bond Orbital (NBO) or the energies of Frontier Molecular Orbitals (HOMO-LUMO), are not extensively detailed in the available scientific literature. However, such computational investigations would typically involve DFT methods (e.g., B3LYP functional with a suitable basis set) to calculate the distribution of electron density, identify key orbital interactions, and quantify the nature of the chemical bonds within the molecule. This analysis would reveal the extent of π-conjugation between the pyridine (B92270) ring and the acrylic acid moiety and explain the molecule's electronic behavior and reactivity.

Computational analysis, in conjunction with crystallographic data, has provided a clear picture of the hydrogen bonding network in solid-state this compound. The structure is primarily defined by a strong intermolecular hydrogen bond between the carboxylic acid's hydroxyl group (O-H) and the nitrogen atom of the pyridine ring from an adjacent molecule (O—H⋯N). researchgate.netmdpi.com This interaction links the molecules into chains extending along the nih.gov crystallographic direction. researchgate.netmdpi.com

Additionally, these chains are interconnected by weaker C—H⋯O interactions, forming a more complex three-dimensional supramolecular structure. researchgate.netmdpi.com The analysis of the crystal packing reveals that these hydrogen bonds are primary contributors to the stability of the molecular arrangement. researchgate.net Hirshfeld surface analysis, a computational tool used to visualize intermolecular interactions, indicates that O⋯H/H⋯O and N⋯H/H⋯N contacts account for a significant portion (27.8% and 8.7%, respectively) of the close contacts in the crystal structure.

Below is a data table summarizing the geometry of the key hydrogen bonds identified in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid. mdpi.com

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···N1 | 0.99 | 1.63 | 2.6147 | 177 |

| C5—H5···O2 | 0.93 | 2.57 | 3.336 | 140 |

While specific studies detailing the theoretical prediction of vibrational frequencies for this compound are not readily found, the standard computational methodology for such a task is well-established. Typically, DFT calculations (e.g., using the B3LYP functional) are employed to optimize the molecular geometry and then compute the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data from FT-IR and FT-Raman spectroscopy. A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C=C stretching, O-H bending, or pyridine ring deformations.

Conformational Analysis of this compound via Computational Methods

Computational methods, supported by X-ray diffraction data, have been used to determine the preferred conformation of this compound. In the solid state, the molecule adopts an almost planar structure. researchgate.netmdpi.com This planarity is a result of the conjugated system formed by the pyridine ring and the acrylic acid group.

The molecule exists in the E-configuration with respect to the carbon-carbon double bond of the acrylic acid moiety. researchgate.netmdpi.com The planarity of the molecule is quantified by the C8—C4—C3—C2 torsion angle, which has been determined to be -6.1(2)°. researchgate.netmdpi.com This slight deviation from perfect planarity indicates a minor twist in the molecular backbone. Computational conformational analysis in the gas phase would typically explore the rotational barriers around the single bonds (e.g., the bond connecting the pyridine ring to the acrylic group) to identify all stable conformers and their relative energies, providing a more complete picture of the molecule's conformational landscape.

Applications of 4 Pyridylacrylic Acid in Research and Technology

Role in Organic Synthesis and Chemical Transformations

4-Pyridylacrylic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid group and a pyridine (B92270) ring connected by a vinyl linker, allows for a variety of chemical transformations. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the carboxylic acid group can be deprotonated to form a carboxylate, which can also coordinate to metal centers. This dual functionality makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.org

The synthesis of this compound itself is a notable transformation, often achieved through the Knoevenagel condensation of 4-pyridinecarboxaldehyde (B46228) and malonic acid. This reaction is a classic example of carbon-carbon bond formation. Once synthesized, this compound can undergo further transformations. For instance, it can participate in [2+2] cycloaddition reactions under UV light when coordinated to silver(I) ions, leading to the formation of cyclobutane (B1203170) derivatives. acs.org This photoreactivity highlights its utility in the synthesis of more complex molecular architectures.

The ability of this compound to act as a linker in coordination polymers is a significant aspect of its application in organic synthesis. By coordinating with various metal ions, it can self-assemble into one-, two-, or three-dimensional structures. acs.orgnih.gov The geometry of the resulting framework can be influenced by the coordination preferences of the metal ion and the conformation of the this compound ligand.

Development of Agrochemicals Utilizing this compound

While direct applications of this compound in commercial agrochemicals are not widely documented, the pyridine and acrylic acid moieties are present in various biologically active molecules, suggesting its potential as a scaffold in the development of new herbicides and pesticides. Research in this area often focuses on derivatives and related structures.

Herbicidal Compound Research and Development

The pyridine ring is a key component in several classes of herbicides. For example, picolinic acid derivatives are known to exhibit herbicidal activity. nih.govnih.gov Research has shown that the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid can lead to compounds with potent herbicidal effects. nih.govnih.gov Furthermore, 1,2,4-triazolo[4,3-a]pyridine derivatives have been synthesized and shown to possess good herbicidal activity against a range of weeds. nih.gov

Pesticide Development

The pyridine heterocycle is a prominent feature in a number of successful insecticides. For instance, N-pyridylpyrazole derivatives have been developed as potent insecticides that target the ryanodine (B192298) receptor in insects. researchgate.netmdpi.com The structural modification of these N-pyridylpyrazole scaffolds is an active area of research to discover new insecticidal candidates with improved properties. mdpi.com

Additionally, other pyridine derivatives have been synthesized and evaluated for their insecticidal activity against various pests, demonstrating the versatility of the pyridine ring in pesticide development. nih.govnih.govresearchgate.net The insecticidal potential of compounds is often assessed through bioassays against common agricultural pests.

While there is no extensive body of research on the direct use of this compound in pesticide development, its constituent parts are of interest. The pyridyl group is a well-established toxophore in several commercial insecticides. The acrylic acid moiety could be modified to create esters or amides, which may enhance the insecticidal activity and spectrum of the parent molecule. The following table provides examples of insecticidal activity for some pyridine derivatives, illustrating the potential of this class of compounds.

| Compound Type | Target Pest | Activity Level |

| N-pyridylpyrazole derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Good to excellent insecticidal activities. mdpi.com |

| Thienylpyridine derivatives | Nymphs and adults of Aphis gossypi | Evaluated for insecticidal activity. nih.gov |

| N-morpholinium hexahydroquinoline-2-thiolate | Aphis craccivora | Approximately 4-fold the activity of acetamiprid. nih.govresearchgate.net |

Contributions to Materials Science with this compound

This compound has emerged as a significant building block in materials science, primarily due to its ability to form well-ordered, functional materials through coordination with metal ions.

Building Blocks for Advanced Materials

The bifunctional nature of this compound makes it an ideal ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.org These materials are crystalline solids composed of metal ions or clusters connected by organic linkers. The pyridine and carboxylate groups of this compound can bridge multiple metal centers, leading to the formation of extended networks with diverse topologies. acs.orgnih.gov

The resulting coordination polymers can exhibit interesting properties, such as photoreactivity. For example, silver(I) coordination polymers of this compound have been shown to undergo [2+2] cycloaddition in the solid state upon UV irradiation. acs.org This property can be exploited for the synthesis of new materials with tailored structures and functions. The photodimerized product, a cyclobutane derivative, can itself be used as a ligand to create novel coordination polymers. acs.org

The following table summarizes some of the coordination polymers synthesized using this compound and a related isomer, highlighting the structural diversity that can be achieved.

| Ligand | Metal Ion | Resulting Structure | Reference |

| trans-4-Pyridylacrylic acid | Silver(I) | 1D coordination polymer | acs.org |

| trans-3-Pyridylacrylic acid | Silver(I) | 1D coordination polymer | acs.org |

| 3-Fluoro-4-pyridineacrylic acid | Mn(II), Co(II), Cd(II) | Isostructural metal-organic frameworks | acs.org |

Electrochemical Sensor Development

The development of sensitive and selective electrochemical sensors is a crucial area of materials science. While research on sensors based specifically on this compound is emerging, studies on its structural isomer, 3-pyridylacrylic acid, provide strong evidence for its potential in this field.

An electrochemical DNA biosensor has been developed using a polymer of trans-3-(3-pyridyl)acrylic acid (PPAA) in combination with multiwalled carbon nanotubes and silver nanoparticles. nih.gov The polymer film was created by electropolymerization onto a glassy carbon electrode. This modified electrode was then used for the sensitive and selective detection of DNA hybridization. nih.gov The sensor demonstrated a low detection limit and good stability. nih.gov

Given the structural similarity between 3-pyridylacrylic acid and this compound, it is highly probable that poly(this compound) could also be used to fabricate similar electrochemical sensors. The pyridine nitrogen can be protonated or coordinated, and the polymer backbone can provide a stable matrix for the immobilization of other materials, such as nanoparticles or biomolecules. The following table details the performance of the electrochemical DNA sensor based on the poly(3-pyridyl)acrylic acid composite.

| Sensor Component | Analyte | Detection Method | Detection Limit |

| Silver nanoparticles/poly(trans-3-(3-pyridyl) acrylic acid)/multiwalled carbon nanotubes | Complementary oligonucleotides | Differential Pulse Voltammetry | 3.2 x 10-12 M |

This demonstrates the potential of pyridylacrylic acid polymers in the development of advanced electrochemical sensing platforms for various applications.

Exploration of Thermal and Magnetic Properties of Materials

This compound is a valuable ligand in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its rigid structure and multiple coordination sites (the pyridine nitrogen and the carboxylate oxygen atoms). researchgate.net The incorporation of this ligand into metal complexes allows for the synthesis of materials with interesting thermal and magnetic properties.

Thermal Stability: The thermal stability of coordination polymers containing this compound (or structurally similar pyridyl-carboxylate ligands) is typically investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition pattern and thermal stability. nih.gov

Generally, the TGA profile for these materials shows a multi-step decomposition process:

Initial Weight Loss: An initial mass loss at lower temperatures (typically below 200°C) corresponds to the removal of solvent molecules (like water or DMF) that are either coordinated to the metal center or trapped within the crystal lattice. researchgate.netredalyc.org

Stability Plateau: Following the removal of solvent molecules, the framework often exhibits a plateau of thermal stability, where no significant mass loss occurs. The length of this plateau is an indicator of the material's robustness. For many pyridyl-carboxylate MOFs, this stability can extend to temperatures above 300-400°C. nih.govnih.gov

Framework Decomposition: At higher temperatures, a significant weight loss occurs, which is attributed to the decomposition of the organic ligand (this compound) and the collapse of the coordination framework. researchgate.net The final residue is typically a stable metal oxide. core.ac.uk

The thermal stability is influenced by the nature of the metal ion and the coordination environment. nih.gov For example, complexes with higher-valent metal ions or those with stronger metal-ligand bonds tend to exhibit higher decomposition temperatures. nih.gov

Table 1: Representative Thermal Decomposition Stages for a Metal-4-Pyridylacrylate Coordination Polymer

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 50 - 150 | ~5-10% | Loss of lattice/coordinated solvent (e.g., H₂O) |

| 150 - 350 | - | Stable framework |

| 350 - 550 | ~50-60% | Decomposition of 4-pyridylacrylate ligand |

| > 550 | - | Formation of stable metal oxide residue |

Magnetic Properties: The magnetic properties of materials incorporating this compound arise from the presence of metal ions with unpaired electrons, such as transition metals or lanthanides. mdpi.com The this compound ligand acts as a bridge, mediating magnetic exchange interactions between these metal centers. The nature and strength of this interaction (ferromagnetic or antiferromagnetic) depend on the distance between the metal ions, the bridging geometry, and the orbital overlap. nih.govnih.gov

Magnetic susceptibility measurements are used to characterize these materials. jbiochemtech.com

Paramagnetism: In many cases, if the metal centers are sufficiently far apart, they behave as isolated magnetic moments, and the material exhibits paramagnetic behavior, where the magnetic susceptibility is positive and inversely proportional to temperature (Curie-Weiss law). mdpi.com

Antiferromagnetism: If the bridging ligand facilitates coupling that leads to an anti-parallel alignment of spins on adjacent metal centers, the material is antiferromagnetic. This is often observed in complexes with short bridging ligands like azido (B1232118) groups co-ligated with carboxylates. nih.govnih.gov

Ferromagnetism: A parallel alignment of spins results in ferromagnetic behavior. This can lead to materials with long-range magnetic ordering and the formation of single-molecule magnets (SMMs), particularly with lanthanide ions like Dysprosium(III) which possess large magnetic anisotropy. nih.govnih.govacs.org

For instance, studies on Co(II) coordination polymers with mixed pyridine-carboxylate type ligands have shown weak antiferromagnetic coupling between adjacent metal ions. nih.gov Lanthanide complexes with similar ligands have been investigated for SMM behavior, where the ligand field plays a crucial role in determining the magnetic anisotropy. nih.govacs.org

Table 2: Magnetic Behavior of Representative Coordination Polymers

| Metal Ion | Ligand System | Magnetic Behavior | Key Findings |

| Co(II) | Pyridine-dicarboxylate | Antiferromagnetic | Weak antiferromagnetic coupling between adjacent Co(II) ions. nih.gov |

| Cu(II) | Azide and Pyridine-carboxylate | Antiferromagnetic | Dominant antiferromagnetic behavior mediated by bridging ligands. nih.gov |

| Dy(III) | Pyridyl-N-oxide and β-diketonate | Single-Molecule Magnet (SMM) | Slow magnetic relaxation characteristic of SMM behavior. nih.gov |

| Gd(III) | Terephthalic Acid | Paramagnetic | Characteristic paramagnetic behavior with a sharp increase in magnetic moment at low temperatures. mdpi.com |

Note: This table is based on findings from coordination polymers with ligands structurally similar to this compound to illustrate common magnetic properties.

Applications in Dye Chemistry

The structure of this compound, featuring a heterocyclic pyridine ring conjugated with an acrylic acid moiety, makes it a potential component in the synthesis of specialized dyes, particularly heterocyclic azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.govjchemrev.com

The synthesis of azo dyes typically involves a two-step process: unb.ca

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with a coupling component. This component is an electron-rich species, such as a phenol, an aromatic amine, or an electron-rich heterocycle. jchemrev.com

This compound can function as a heterocyclic coupling component in this reaction. The pyridine ring is an electron-rich aromatic system, and the vinyl group can influence the electronic properties of the ring, making it susceptible to electrophilic attack by the diazonium ion. The coupling reaction would likely occur at a position on the pyridine ring activated by the acrylic acid substituent.

The incorporation of a pyridine nucleus into an azo dye structure can significantly influence its photophysical properties. nih.gov These properties include the color (wavelength of maximum absorption, λmax), molar absorptivity, and solvatochromism (the change in color with the polarity of the solvent). The presence of the nitrogen atom in the pyridine ring can also provide a site for protonation or coordination to metal ions, allowing the dye's color to be tuned by pH or the presence of metal salts.

Table 3: Potential Photophysical Properties of a Hypothetical Azo Dye Derived from this compound

| Property | Expected Characteristic | Rationale |

| Color | Yellow to Orange-Red | The extent of the conjugated π-electron system determines the color. Coupling with a diazonium salt would create a large conjugated system. jchemrev.com |

| Solvatochromism | Present | The charge distribution in the molecule would be sensitive to solvent polarity, leading to shifts in the absorption maximum. researchgate.net |

| pH Sensitivity | Present | The pyridine nitrogen can be protonated in acidic conditions, altering the electronic structure and thus the color of the dye. nih.gov |

| Metal Chelation | Possible | The pyridine nitrogen and carboxylate group could act as a chelating site for metal ions, leading to the formation of colored metal complexes. |

Note: This table is based on the general principles of dye chemistry and the known properties of heterocyclic and azo dyes. researchgate.netnih.gov

Utilization in Biochemical Research Tools (Non-Clinical)

While specific studies focusing on this compound as an enzyme inhibitor are not extensively documented, its structural similarity to cinnamic acid makes it a compound of interest for such research. Cinnamic acid and its derivatives are known to exhibit inhibitory activity against various enzymes and are studied as research probes to understand enzyme mechanisms and active site topologies. nih.govnih.gov

Potential as a Research Probe:

Target Enzymes: Cinnamic acid derivatives have been shown to inhibit enzymes such as α-glucosidase, tyrosinase, and various bacterial enzymes. nih.govresearchgate.net By analogy, this compound could be used as a probe to study the active sites of these or related enzymes. The pyridine nitrogen could form specific hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in an enzyme's active site.

Kinetic Analysis: In non-clinical research, such compounds are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). Kinetic studies, such as generating Lineweaver-Burk plots, can elucidate how the inhibitor binds to the enzyme and affects its catalytic efficiency (Vmax) and substrate affinity (Km). nih.gov For example, studies on cinnamic acid derivatives have often revealed mixed-inhibition patterns. nih.gov

Table 4: Cinnamic Acid Derivatives as Enzyme Inhibitors - A Basis for this compound Research

| Enzyme Target | Inhibitor Class | Inhibition Type | Research Application |

| α-Glucosidase | Cinnamic Acid Derivatives (e.g., Ferulic Acid) | Mixed-Inhibition | Investigating potential modulators of carbohydrate metabolism. nih.gov |

| Tyrosinase | Cinnamic Acid Derivatives | Competitive | Probing the active site of enzymes involved in melanin (B1238610) synthesis. researchgate.net |

| H. pylori Urease | Cinnamic Acid Derivatives | Bactericidal | Exploring agents that disrupt bacterial enzyme function. mdpi.com |

| Histone Deacetylases (HDACs) | Pyridine Carboxylic Acid Hybrids | Competitive | Designing probes for epigenetic enzyme targets. agu.edu.tr |

Note: This table presents examples from related compounds to illustrate the potential research applications of this compound as an enzyme inhibitor probe.

The structural framework of this compound, containing a conjugated π-system and a heterocyclic ring, provides a basis for its potential use as a fluorescent probe or marker in non-clinical biological research. nih.gov Fluorescent probes are essential tools for visualizing cellular components, tracking biological processes, and quantifying specific analytes in complex biological environments. rsc.orgnih.gov

The fluorescence of a molecule like this compound arises from its ability to absorb light at a specific wavelength and then emit it at a longer wavelength. Its conjugated system, which extends from the pyridine ring through the double bond to the carboxylic acid, is a classic fluorophore scaffold.

Potential Applications as a Biological Probe:

Environmental Sensing: The photophysical properties of such dyes can be sensitive to the local microenvironment. rsc.org Changes in solvent polarity, viscosity, or the presence of specific ions can cause shifts in the emission wavelength or intensity. This "solvatochromic" effect could be exploited to probe different cellular compartments (e.g., lipid droplets vs. cytoplasm), which have different polarities.

pH Sensing: The pyridine nitrogen atom makes the molecule's fluorescence potentially sensitive to pH. Protonation of the nitrogen in acidic environments can alter the electronic structure and, consequently, the fluorescence emission, allowing it to function as a ratiometric pH probe.

Building Block for Targeted Probes: this compound can serve as a core fluorescent structure that can be chemically modified. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as peptides, antibodies, or drugs, to create targeted probes that accumulate in specific cells or organelles for imaging purposes. nih.gov

While direct biological imaging applications of this compound are not yet established, the principles of probe design strongly support its potential in this area. nih.govrsc.org

Catalytic Applications of this compound and its Complexes

Metal complexes of this compound have potential applications as catalysts in organic synthesis. The ligand's ability to coordinate to metal centers through both the pyridine nitrogen and the carboxylate group allows for the formation of stable and well-defined catalytic species. Palladium complexes, in particular, are widely used for carbon-carbon bond-forming cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. nih.govmdpi.com It is a powerful tool for synthesizing biaryls and other conjugated systems. Catalysts for this reaction often consist of a palladium source and a supporting ligand.

A complex formed between palladium(II) and this compound could serve as an efficient catalyst for this reaction. The ligand would stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The use of pyridine-containing ligands in Suzuki reactions has been shown to be effective. semanticscholar.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. rsc.org Similar to the Suzuki reaction, ligands play a crucial role in the efficiency and selectivity of the Heck reaction. A Pd(II)-4-pyridylacrylate complex could potentially catalyze Heck reactions, for example, in the synthesis of substituted cinnamic acid derivatives by coupling aryl halides with acrylates.

The performance of such a catalyst would depend on factors like the solvent, base, temperature, and the specific substrates used. Research on related palladium complexes with pyridyl-carboxylate ligands has demonstrated their high activity and stability in these types of cross-coupling reactions.

Table 5: Representative Catalytic Performance in Suzuki-Miyaura Coupling

| Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Reaction Time (h) |

| Pd(PPh₃)₄ | 4-Chloropyridine | Phenylboronic acid | 85-95% | 12 |

| Pd@Bipy-PMO | 4-Bromoanisole | Phenylboronic acid | >95% | 1-4 |

| NHC-Pd(II)-Mp | Phenyl sulfamate | Phenylboronic acid | 80-90% | 16 |

| Y₃Pd₂ | 4-Iodoanisole | Phenylboronic acid | >99% | <1 |

Note: This table shows representative data for various palladium catalysts in Suzuki-Miyaura reactions to illustrate the potential performance of a this compound-based catalyst. Data sourced from related studies. mdpi.comsemanticscholar.orgrsc.orgresearchgate.net

Q & A

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.